6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Molecular Architecture and Functional Groups
The molecular architecture of 6-[(4-methylpiperidin-1-yl)sulfonyl]triazolo[4,3-a]pyridin-3(2H)-one is characterized by a highly sophisticated arrangement of heterocyclic rings and functional groups that contribute to its unique chemical properties. The core structure consists of a triazolo[4,3-a]pyridine bicyclic system, which represents a fusion of a 1,2,4-triazole ring with a pyridine ring in a specific orientation that creates a rigid, planar aromatic framework. This bicyclic core serves as the foundational scaffold upon which additional functional groups are positioned to modulate the compound's biological and physicochemical characteristics.
The sulfonamide functional group attached at the 6-position of the triazolopyridine core represents a critical structural feature that significantly influences the compound's chemical behavior and biological activity. The sulfonyl moiety (-SO2-) acts as an electron-withdrawing group that affects the electronic distribution throughout the aromatic system, while simultaneously providing a site for hydrogen bonding interactions with biological targets. The 4-methylpiperidin-1-yl group attached to the sulfonyl functionality introduces additional structural complexity through its six-membered saturated ring system, with the methyl substituent at the 4-position providing steric bulk that influences the compound's three-dimensional conformation.
The lactam functionality present in the triazolopyridine system, specifically the 3(2H)-one group, introduces both hydrogen bond donor and acceptor capabilities through the nitrogen-hydrogen and carbonyl oxygen respectively. X-ray diffraction studies of related triazolopyridine derivatives have demonstrated that these compounds typically crystallize in centrosymmetric monoclinic space groups, with intermolecular hydrogen bonding patterns playing crucial roles in crystal packing arrangements. The compound's molecular geometry exhibits specific bond lengths and angles that reflect the aromatic character of the fused ring system, with the triazole ring showing characteristic nitrogen-nitrogen bond distances consistent with delocalized pi-electron systems.
Spectroscopic and Chromatographic Profiling (Nuclear Magnetic Resonance, High-Performance Liquid Chromatography, High-Resolution Mass Spectrometry)
The spectroscopic characterization of 6-[(4-methylpiperidin-1-yl)sulfonyl]triazolo[4,3-a]pyridin-3(2H)-one has been extensively documented through multiple analytical techniques, providing comprehensive structural confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy performed in dimethyl sulfoxide-d6 reveals characteristic signal patterns that confirm the compound's structural integrity and provide detailed information about the chemical environment of individual hydrogen atoms. The aromatic region typically displays signals corresponding to the triazolopyridine protons, with specific chemical shifts reflecting the electronic environment created by the fused heterocyclic system.
The piperidine ring protons exhibit characteristic multipicity patterns in the aliphatic region, with the methyl group appearing as a distinctive doublet due to coupling with the adjacent methine proton. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of characteristic chemical shifts for the various carbon environments, including the carbonyl carbon of the lactam functionality, the aromatic carbons of the triazolopyridine system, and the aliphatic carbons of the piperidine ring. The sulfonyl carbon typically appears in a specific chemical shift range that confirms the presence and integrity of the sulfonamide functional group.
High-performance liquid chromatography analysis has established that the compound exhibits excellent purity profiles, with analytical methods typically demonstrating greater than 98% purity when assessed using appropriate chromatographic conditions. The compound's retention behavior on reversed-phase chromatographic systems reflects its moderate lipophilicity and hydrogen bonding capabilities, with retention times that are consistent with its molecular weight and structural characteristics. Chromatographic analysis has proven essential for both quality control and analytical method development, particularly in the context of pharmaceutical research applications.
High-resolution mass spectrometry has provided definitive molecular weight confirmation and structural elucidation through fragmentation pattern analysis. The molecular ion peak appears at the expected mass-to-charge ratio, with characteristic fragmentation patterns that include loss of the piperidine moiety and subsequent breakdown of the triazolopyridine core. These fragmentation patterns provide valuable structural information and serve as diagnostic tools for compound identification and purity assessment.
| Analytical Technique | Key Observations | Diagnostic Value |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic and aliphatic proton patterns | Structural confirmation |
| 13C Nuclear Magnetic Resonance | Carbonyl and aromatic carbon signals | Electronic environment mapping |
| High-Performance Liquid Chromatography | >98% purity, specific retention time | Quality assessment |
| High-Resolution Mass Spectrometry | Molecular ion and fragmentation patterns | Molecular weight confirmation |
Conformational Analysis and Tautomerism Studies
The conformational behavior of 6-[(4-methylpiperidin-1-yl)sulfonyl]triazolo[4,3-a]pyridin-3(2H)-one has been investigated through both experimental and computational approaches, revealing important insights into the compound's three-dimensional structure and dynamic behavior. The piperidine ring adopts a chair conformation in solution, with the methyl substituent preferentially occupying an equatorial position to minimize steric interactions. This conformational preference has significant implications for the compound's binding interactions with biological targets and influences its overall molecular shape and pharmacophore presentation.
Tautomerism studies of related triazolopyridine systems have demonstrated that these compounds can exist in multiple tautomeric forms, depending on the substitution pattern and environmental conditions. The lactam functionality in the 3(2H)-one position represents a site of potential tautomeric equilibrium, where the compound may exist in equilibrium between different protonation states. Nuclear magnetic resonance studies in various solvents have indicated that the compound predominantly exists in the lactam form under standard conditions, with the tautomeric equilibrium strongly favoring this configuration due to the stability provided by the aromatic character of the fused ring system.
Density functional theory calculations have provided additional insights into the conformational preferences and tautomeric behavior of the compound. These computational studies suggest that the sulfonamide group can adopt different orientations relative to the triazolopyridine core, with rotational barriers that are sufficiently low to allow for conformational flexibility at room temperature. The calculations also indicate that hydrogen bonding interactions, particularly those involving the lactam nitrogen and carbonyl oxygen, play crucial roles in stabilizing preferred conformational states.
Activation energies for tautomerization processes in related triazolopyridine systems have been determined to range from 14.74 to 16.78 kcal/mol, suggesting that tautomeric interconversion occurs readily under physiological conditions. These studies have revealed that water molecules can facilitate tautomeric shifts through proton transfer mechanisms, with specific pathways involving cyclic transition states that lower the energy barriers for isomerization. The involvement of solvent molecules in tautomerization processes has important implications for the compound's behavior in biological systems and may influence its binding affinity and selectivity for specific molecular targets.
| Conformational Aspect | Observation | Energy Consideration |
|---|---|---|
| Piperidine ring | Chair conformation with equatorial methyl | Minimized steric strain |
| Tautomeric equilibrium | Lactam form predominant | Aromatic stabilization |
| Sulfonamide orientation | Multiple rotational states | Low rotational barriers |
| Solvent-mediated effects | Water-assisted tautomerization | 14.74-16.78 kcal/mol activation energy |
Properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-9-4-6-15(7-5-9)20(18,19)10-2-3-11-13-14-12(17)16(11)8-10/h2-3,8-9H,4-7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMXMSCVMVZHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyridine Core
The core structure of 6-[(4-methylpiperidin-1-yl)sulfonyl]triazolo[4,3-a]pyridin-3(2H)-one is formed via cyclization reactions involving pyridine derivatives and triazole precursors.
Synthetic Strategy: Typically, 2-hydrazinylpyridine derivatives undergo cyclization with appropriate electrophilic reagents such as chloroethynylphosphonates or ethyl imidates under controlled temperature conditions (e.g., 60 °C for ~50 hours) to form the triazolopyridine ring system. The reaction proceeds via a 5-exo-dig cyclization mechanism leading to the fused heterocycle.
Dimroth-type Rearrangement: In some cases, especially with electron-deficient hydrazinylpyridines, the initially formedtriazolo[4,3-a]pyridines can undergo a Dimroth-like rearrangement upon heating, converting intotriazolo[1,5-a]pyridines. This rearrangement is significant for controlling the regioisomeric outcome of the synthesis.
Introduction of the Piperidinylsulfonyl Group
The sulfonyl group linked to the 4-methylpiperidine moiety is introduced via sulfonylation reactions.
Sulfonylation Reaction: The attachment of the 4-methylpiperidin-1-ylsulfonyl group is commonly achieved by reacting sulfonyl chlorides with secondary amines such as 4-methylpiperidine. This reaction is typically performed under mild basic conditions to facilitate nucleophilic substitution on the sulfonyl chloride, yielding the sulfonamide linkage.
Sulfonyl Chloride Precursors: Sulfonyl chlorides derived from pyridine or chloropyridine sulfonyl chlorides are used as electrophilic partners. These intermediates can be prepared or commercially sourced and then reacted with 4-methylpiperidine to form the desired sulfonamide intermediate.
Functionalization and Final Cyclization
After the formation of the sulfonamide intermediate, further functionalization such as alkylation or introduction of substituents at specific positions on the triazolopyridine ring can be performed.
The final cyclization to close the triazole ring onto the pyridine system is often carried out under acidic or basic conditions, depending on the nature of the substituents and the starting materials.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Hydrazinylpyridine + chloroethynylphosphonate, 60 °C, 50 h | Formation of triazolopyridine core |
| 2 | Sulfonylation | Pyridine sulfonyl chloride + 4-methylpiperidine, base, RT | Formation of 4-methylpiperidinyl sulfonamide |
| 3 | Alkylation/Substitution | Fluorobenzyl halides or other alkylating agents, nucleophilic substitution | Introduction of substituents on core |
| 4 | Final Cyclization/Closure | Acidic/basic conditions, reflux | Completion of fused triazolopyridine ring |
Reaction Conditions and Optimization
Temperature: Cyclization reactions are generally conducted at moderate temperatures (~60 °C) for extended periods (up to 50 hours) to ensure complete conversion.
Solvents: Common solvents include isopropanol for hydrazine reactions and dichloromethane or ethanol for substitution reactions.
Catalysts and Additives: Acidic or basic catalysts may be used to promote cyclization or sulfonylation steps.
Purification: The final product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for further application.
Industrial and Scale-Up Considerations
Industrial synthesis may involve continuous flow reactors to enhance heat and mass transfer, improving reaction efficiency and scalability.
Catalytic systems and optimized reagent stoichiometry are employed to maximize yield and reduce by-products.
Advanced purification methods such as preparative HPLC or crystallization under controlled conditions ensure product quality.
Research Findings and Analytical Data
Studies have shown that the presence of electron-withdrawing groups on the pyridine ring can influence the regioselectivity of the cyclization and the stability of the triazolopyridine isomers.
The sulfonylation step is crucial for biological activity modulation, with the 4-methylpiperidinyl sulfonyl group enhancing solubility and receptor binding affinity in medicinal chemistry applications.
Analytical characterization typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Cyclization Temperature | 60 °C |
| Reaction Time | 48–50 hours |
| Solvents | Isopropanol, dichloromethane, ethanol |
| Sulfonylation Reagents | Pyridine sulfonyl chloride, 4-methylpiperidine |
| Catalysts/Additives | Acetic acid (for rearrangement), bases for sulfonylation |
| Purification Methods | Recrystallization, chromatography |
| Molecular Formula | C15H20N4O3S (for related compounds) |
| Molecular Weight | ~336–338 g/mol |
Chemical Reactions Analysis
6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles such as amines or thiols can replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. Some notable areas of investigation include:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth. The sulfonamide group is often associated with antibacterial properties.
- Antitumor Effects : Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction in cancer cells.
- Neurological Applications : The piperidine moiety may confer neuroprotective properties, warranting further exploration in neuropharmacology.
Medicinal Chemistry Applications
The compound serves as a valuable building block in medicinal chemistry due to its diverse functional groups. Its applications include:
- Lead Compound Development : It can be modified to create derivatives with enhanced pharmacological profiles.
- Targeted Drug Delivery : The ability to attach various ligands allows for the development of targeted therapies that improve drug efficacy while minimizing side effects.
Case Studies and Research Findings
Several studies have documented the compound's potential applications:
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of triazolo-pyridine compounds showed significant inhibition against Gram-positive bacteria. The presence of the sulfonyl group was critical for enhancing antibacterial activity.
Case Study 2: Anticancer Properties
In vitro studies published in the Journal of Medicinal Chemistry highlighted that specific derivatives of this compound induced apoptosis in breast cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways.
Case Study 3: Neurological Effects
Research published in Neuropharmacology explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells.
Mechanism of Action
The mechanism of action of 6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
Antimalarial Activity
- Target Compound: No direct antimalarial data reported. Structurally related 13b (IC₅₀ = 2.24 µM) and 13c (IC₅₀ = 4.98 µM) demonstrate potent activity against Plasmodium falciparum via falcipain-2 inhibition .
Receptor Modulation
- 5-HT1A/5-HT7 Receptor Affinity: Derivatives like 7b·HCl (dual 5-HT1A/5-HT7 ligand, Ki = 19–20 nM) share the triazolopyridinone core but feature hexyl-linked piperazine substituents, underscoring the importance of side-chain flexibility in receptor interactions .
- Target Compound : The 4-methylpiperidinylsulfonyl group may favor interactions with hydrophobic receptor pockets, though specific data are lacking.
Enzyme Inhibition
- SGLT-2 Inhibition: Structural analogs replacing dapagliflozin’s phenyl ring with triazolopyridinone show reduced potency, emphasizing the necessity of aromatic stacking for enzyme inhibition .
Biological Activity
The compound 6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Research indicates that compounds within the triazolo[4,3-a]pyridine family exhibit significant antimicrobial properties. Specifically, studies have demonstrated that derivatives similar to This compound show effectiveness against various bacterial strains. For instance:
- In vitro studies reported inhibitory concentrations (IC50) as low as 15.62 µg/mL against certain bacterial and fungal strains, indicating strong antimicrobial potential .
Antimalarial Activity
A notable application of this compound is in the development of antimalarial agents. In a study involving virtual screening and molecular docking:
- Two compounds derived from similar scaffolds showed promising antimalarial activity against Plasmodium falciparum, with IC50 values of 2.24 µM and 4.98 µM .
Anticancer Potential
The triazolo-pyridine derivatives are also being investigated for anticancer properties. Research has identified several compounds within this class that inhibit tumor growth in various cancer cell lines.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | Mia PaCa-2 |
| Compound B | 10.0 | PANC-1 |
These findings suggest that modifications to the triazolo-pyridine structure can enhance anticancer activity .
Other Biological Activities
Beyond antimicrobial and anticancer effects, This compound derivatives have shown:
- Anticonvulsant effects: Compounds have been tested for their ability to reduce seizure activity in animal models.
- Anti-inflammatory properties: Several studies indicate that these compounds can modulate inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of triazolo-pyridine derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound This compound was found to be particularly effective against Staphylococcus aureus with an MIC of 12.5 µg/mL.
Case Study 2: Antimalarial Drug Development
Another research project focused on synthesizing new derivatives based on the triazolo-pyridine scaffold for antimalarial drug discovery. The lead compound demonstrated significant activity against Plasmodium falciparum in vitro and showed acceptable safety profiles in preliminary toxicity assessments.
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one with high yield?
Methodological Answer:
Key steps include sulfonylation of the triazolopyridine core and optimization of cyclization conditions. For sulfonylation, use 4-methylpiperidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions . Cyclization can be achieved via 5-exo-dig pathways using acetonitrile as a solvent under reflux (80–85°C), monitored by ³¹P NMR to track intermediate formation . Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) improves purity.
Basic: How can structural integrity be confirmed post-synthesis?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration and absence of unreacted intermediates. For example, the sulfonyl group’s resonance appears at δ 3.1–3.3 ppm (¹H) and δ 45–50 ppm (¹³C) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry. Similar triazolopyridine derivatives were analyzed using CCDC 1876881 (monoclinic, P2₁/c space group) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 363.1052).
Advanced: How can reaction mechanisms for sulfonylation and cyclization steps be elucidated?
Methodological Answer:
- Kinetic Studies : Vary reaction temperature and monitor progress via in-situ ³¹P NMR to identify rate-determining steps .
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃CN) to track proton transfer pathways during cyclization.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for sulfonylation .
Advanced: What strategies optimize Structure-Activity Relationship (SAR) studies for analogs?
Methodological Answer:
- Analog Design : Replace the 4-methylpiperidine group with bulkier substituents (e.g., 4-phenylpiperazine) to assess steric effects on bioactivity .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with kinase ATP pockets .
- In Vitro Screening : Test analogs against kinase panels (e.g., CDK2, EGFR) using fluorescence polarization assays to quantify IC₅₀ values .
Basic: How should purity and impurity profiles be analyzed?
Methodological Answer:
- HPLC-UV/MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect impurities. For example, Impurity B (CAS 62337-66-0) elutes at 8.2 min .
- TLC : Monitor reaction progress with silica plates (Rf ~0.4 in ethyl acetate/hexane 1:1).
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
Advanced: What in vitro models are suitable for evaluating kinase inhibition?
Methodological Answer:
- Kinase Assays : Use ADP-Glo™ assays (Promega) to measure inhibition of CDK2 or EGFR. Pre-incubate compounds (1–100 µM) with kinase and ATP, then quantify luminescence .
- Cell-Based Models : Test cytotoxicity in HeLa or A549 cells via MTT assays. Include staurosporine as a positive control .
- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
